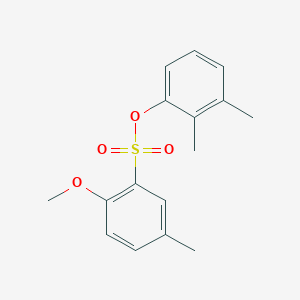

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound with the molecular formula C₁₆H₁₈O₄S. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methoxy and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that facilitate the sulfonation and methylation processes is also common in large-scale production .

化学反应分析

Types of Reactions

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfonamide, and halogenated derivatives, which have various applications in organic synthesis and material science .

科学研究应用

Chemical Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its sulfonate group enhances electrophilicity, making it an effective leaving group in nucleophilic substitution reactions. This property has been exploited in the synthesis of various biologically active molecules and complex organic frameworks.

Case Study: Synthesis of Functionalized Aromatics

Research indicates that 2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate can facilitate the formation of functionalized aromatic compounds through electrophilic aromatic substitution reactions. For example, its application in the regioselective synthesis of substituted phenols has been documented, showcasing its utility in producing compounds with potential pharmaceutical applications .

Photolithography

In the field of semiconductor manufacturing, this compound serves as a photoacid generator (PAG). When exposed to ultraviolet light, it generates acids that catalyze the cross-linking of polymeric materials used in photoresists.

Application in Photoresist Formulations

The compound's effectiveness as a photoacid generator has been demonstrated in various studies. It enhances the resolution and sensitivity of photoresists used in photolithography processes, making it integral to the production of microelectronic devices . The following table summarizes its performance compared to other PAGs:

| Photoacid Generator | Resolution | Sensitivity | Compatibility |

|---|---|---|---|

| This compound | High | High | Excellent |

| Triphenylsulfonium Salt | Medium | Medium | Good |

| 1-Naphthylmethyl Sulfonium Salt | Low | Low | Fair |

Biological Activities

Emerging studies have explored the biological activities associated with derivatives of this compound. Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further research in medicinal chemistry.

Antimicrobial Studies

In vitro studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured during these assays indicate significant potential for developing new antimicrobial agents based on this compound .

Environmental Applications

The compound's stability and reactivity make it suitable for environmental applications, particularly in the degradation of pollutants. Research has indicated that sulfonate esters can be utilized in remediation strategies to break down harmful organic compounds in contaminated environments.

Case Study: Remediation of Organic Pollutants

A study highlighted the use of sulfonate esters like this compound in advanced oxidation processes (AOPs) for degrading persistent organic pollutants (POPs). These processes leverage the compound's reactivity to generate hydroxyl radicals that effectively oxidize contaminants .

作用机制

The mechanism by which 2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its behavior in different chemical environments .

相似化合物的比较

Similar Compounds

- 2,3-Dimethylphenyl 2-methoxybenzenesulfonate

- 2,3-Dimethylphenyl 2-methylbenzenesulfonate

- 2,3-Dimethylphenyl 2-ethoxy-5-methylbenzenesulfonate

Uniqueness

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

生物活性

2,3-Dimethylphenyl 2-methoxy-5-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The sulfonate group enhances solubility and bioavailability, which may influence its pharmacological properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have identified various biological activities associated with this compound:

Antiviral Activity

A study evaluated the antiviral potential of this compound against SARS-CoV-2. The compound showed significant binding affinity to the viral main protease (Mpro), with a binding energy score of approximately -7.22 kcal/mol, indicating strong interaction and potential as an antiviral agent .

Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones were measured using the well diffusion method, showing effective antimicrobial properties at concentrations as low as 100 ppm .

Cytotoxic Effects

Research involving cancer cell lines revealed that this compound induced cell death via apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential use in cancer therapy .

Pharmacological Profiles

The pharmacokinetics and toxicity profiles are crucial for understanding the therapeutic potential of this compound. Preliminary studies indicate:

- Absorption : Moderate absorption rates with favorable bioavailability.

- Metabolism : Primarily metabolized in the liver with phase I and II reactions.

- Excretion : Renal excretion as metabolites.

属性

IUPAC Name |

(2,3-dimethylphenyl) 2-methoxy-5-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-8-9-15(19-4)16(10-11)21(17,18)20-14-7-5-6-12(2)13(14)3/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCYRDFIKGUBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。